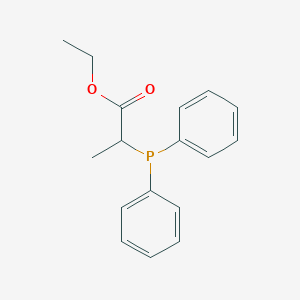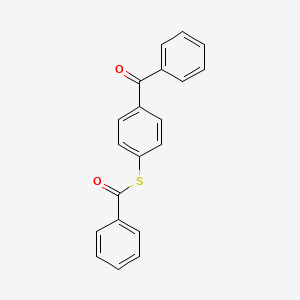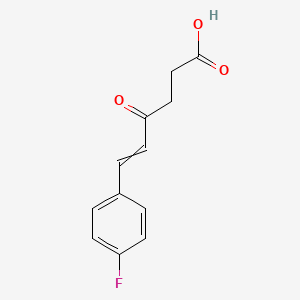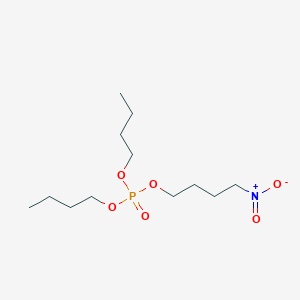
Dibutyl 4-nitrobutyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutyl 4-nitrobutyl phosphate: is an organic compound that belongs to the class of organophosphates. It is characterized by the presence of a phosphate group bonded to two butyl groups and a 4-nitrobutyl group. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Dibutyl 4-nitrobutyl phosphate typically involves the reaction of dibutyl phosphate with 4-nitrobutyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphate ester. The general reaction scheme is as follows: [ \text{(C}_4\text{H}_9\text{O)}_2\text{POH} + \text{Cl-CH}_2\text{CH}_2\text{CH}_2\text{NO}_2 \rightarrow \text{(C}_4\text{H}_9\text{O)}_2\text{PO-CH}_2\text{CH}_2\text{CH}_2\text{NO}_2 + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: Dibutyl 4-nitrobutyl phosphate can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phosphate ester can participate in nucleophilic substitution reactions, where the butyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Nitroso or hydroxylamine derivatives.
Reduction: Dibutyl 4-aminobutyl phosphate.
Substitution: Various alkyl or aryl phosphate esters.
科学的研究の応用
Chemistry: Dibutyl 4-nitrobutyl phosphate is used as a reagent in organic synthesis, particularly in the preparation of other organophosphate compounds. It is also employed in studies involving the reactivity of phosphate esters.
Biology: In biological research, this compound is used to study enzyme interactions with organophosphate compounds. It serves as a model compound for investigating the inhibition of acetylcholinesterase and other enzymes.
Medicine: The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs. It is also studied for its potential therapeutic effects in treating certain neurological disorders.
Industry: this compound is used as a plasticizer in the production of polymers and resins. It is also employed as a flame retardant and an additive in lubricants and hydraulic fluids.
作用機序
The mechanism of action of Dibutyl 4-nitrobutyl phosphate involves its interaction with biological molecules, particularly enzymes. The phosphate ester group can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This is particularly relevant in the case of acetylcholinesterase, where the compound can inhibit the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft.
類似化合物との比較
Dibutyl phosphate: Lacks the nitro group and has different reactivity and applications.
Tributyl phosphate: Contains three butyl groups and is used primarily as a solvent and plasticizer.
Dibutyl hydrogen phosphate: Contains a hydrogen atom instead of the nitrobutyl group and has different chemical properties.
Uniqueness: Dibutyl 4-nitrobutyl phosphate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in applications where specific interactions with biological molecules are desired.
特性
CAS番号 |
112362-97-7 |
|---|---|
分子式 |
C12H26NO6P |
分子量 |
311.31 g/mol |
IUPAC名 |
dibutyl 4-nitrobutyl phosphate |
InChI |
InChI=1S/C12H26NO6P/c1-3-5-10-17-20(16,18-11-6-4-2)19-12-8-7-9-13(14)15/h3-12H2,1-2H3 |
InChIキー |
QGBROYUHFIPTHE-UHFFFAOYSA-N |
正規SMILES |
CCCCOP(=O)(OCCCC)OCCCC[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


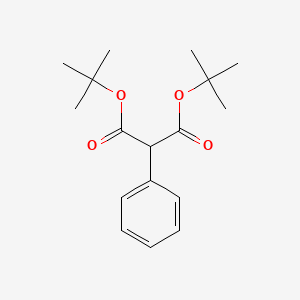
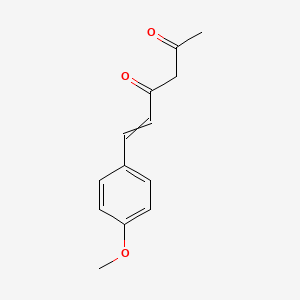
![9-[4-(Trifluoromethyl)phenyl]-9H-xanthene](/img/structure/B14298726.png)
![4-Methoxy-5-[(prop-2-yn-1-yl)oxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14298736.png)
![4-Methylbenzenesulfonic acid;6-methylidenebicyclo[3.3.1]nonan-2-ol](/img/structure/B14298742.png)

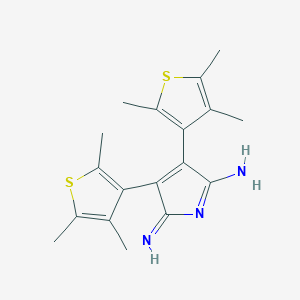
![Morpholine, 4-[bis(pentachlorophenyl)acetyl]-](/img/structure/B14298765.png)
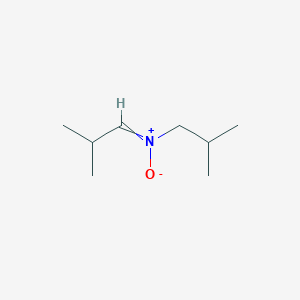
![Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-](/img/structure/B14298767.png)
![5-Sulfanylidene-5H-[1,3]dithiolo[4,5-c][1,2]thiazole-3-carbonitrile](/img/structure/B14298768.png)
